molecular formula C16H14N2 B6612360 2-(4-Methylquinolin-2-yl)aniline CAS No. 6637-33-8

2-(4-Methylquinolin-2-yl)aniline

Cat. No. B6612360
CAS RN: 6637-33-8
M. Wt: 234.29 g/mol
InChI Key: YLLXQMXKVVPUMD-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-2-yl)aniline (MQA) is an organic compound that has been studied extensively in the scientific community due to its potential applications. MQA is a derivative of quinoline and aniline, which are both aromatic compounds. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and acetone. MQA has been widely used in the synthesis of various other compounds and has been studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.

Scientific Research Applications

1. Fluorescent Thermometer Development

The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline shows increased fluorescence intensity with rising temperature. This property is utilized in a fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. It is effective in detecting temperature ratiometrically due to its temperature-dependent fluorescence spectrum (Cao et al., 2014).

2. Synthesis Techniques

A high-throughput one-pot synthesis method for various 2-methylquinolines, using anilines and ethyl vinyl ether, has been developed. This method provides an efficient approach for synthesizing 2-methylquinolines in good yield (Chandrashekarappa et al., 2013).

3. Gas-Phase Synthesis Over Zeolites

4-Methylquinoline and 2-methylquinoline have been synthesized from acetaldehyde and aniline in the gas phase over BEA* zeolite catalysts. This method offers insights into the reaction mechanism and the influence of postsynthesis fluorination on product selectivity (Brosius et al., 2006).

4. Anticancer and Antibacterial Applications

N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases show potential in in vitro antibacterial activity and in silico studies towards cancer and malarial proteins. This demonstrates the multifunctional lead property of these compounds for further study (PradeepP. et al., 2015).

5. Stereoselective Synthesis of Quinolines

The CAN-catalyzed reaction between anilines and vinyl ethers leads to the stereoselective synthesis of 2-methylquinoline derivatives. This reaction highlights a novel approach to quinoline synthesis with minimal side products (Sridharan et al., 2007).

6. Oxidative C-H/C-H Cross-Coupling

Iodine-mediated oxidative C-H/C-H cross-coupling of unprotected anilines and 2-methylquinoline demonstrates a site-selective approach for synthesizing free amino groups containing methanones, offering a new perspective on C-H functionalization (Rahim et al., 2018).

7. Quinoline Synthesis Via Knorr Reaction

The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves a condensation between β-keto esters and 4-bromoaniline. This synthesis provides a detailed study of the reaction steps, offering a deeper understanding of quinoline chemistry (Wlodarczyk et al., 2011).

8. Antimicrobial Activity of Quinolines

Substituted ethyl 2-(quinolin-4-yl)propanoates, synthesized from anilines, showed potent antimicrobial activity against Helicobacter pylori, highlighting the potential of these compounds in antimicrobial applications (Khan et al., 2013).

9. Synthesis of Aminoalkyl-Functionalized Quinolines

A novel approach for synthesizing aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction was developed. This method provides access to a variety of 4-arylquinoline derivatives under mild conditions (Rozhkova et al., 2020).

properties

IUPAC Name

2-(4-methylquinolin-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-10-16(13-7-2-4-8-14(13)17)18-15-9-5-3-6-12(11)15/h2-10H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLXQMXKVVPUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287671
Record name 2-(4-methylquinolin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylquinolin-2-yl)aniline

CAS RN

6637-33-8
Record name NSC403437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylquinolin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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